molecular formula C11H6FNO5S B2970683 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid CAS No. 337919-93-4

3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid

Cat. No. B2970683
CAS RN: 337919-93-4
M. Wt: 283.23
InChI Key: GTQVOWVUQDYRNA-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid” is a chemical compound. It is related to “3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide” which has a molecular weight of 376.34 .

Scientific Research Applications

Fluorophores for Aluminium(III) Detection

Research on fluorophores for selective detection of Al3+, potentially useful in studying intracellular Al3+ levels, highlights the development of compounds containing phenolic substituted thiazoline chromophores. These compounds show promise in the selective complexing for Al3+ over other metal ions and could represent an initial step in developing specific fluorophores for biological applications (Lambert et al., 2000).

Mechanistic Insights into Phenol Transformation

A study using isomeric fluorophenols as analogues revealed insights into the anaerobic transformation of phenol to benzoate, showing the potential of using fluorinated compounds to elucidate the mechanisms of such transformations. This research provides a foundation for understanding the biodegradation pathways of aromatic compounds (Genthner et al., 1989).

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores

The synthesis and study of azole-quinoline-based fluorophores, inspired by ESIPT, show how such compounds can exhibit unique photophysical behaviors, including dual emissions and large Stokes' shift emissions. These properties suggest applications in sensors and imaging technologies, highlighting the versatility of fluorinated thiophene derivatives in designing novel optical materials (Padalkar & Sekar, 2014).

Enhancing Solid-State Emission of Poly(thiophene)s

Research into postfunctionalization of poly(3-hexylthiophene) to study the effects of various functional groups on optical properties reveals that specific substitutions can significantly enhance solid-state fluorescence. This work underscores the potential of molecularly engineered thiophene derivatives in improving the photophysical properties of conjugated polymers for optoelectronic applications (Li, Vamvounis, & Holdcroft, 2002).

Fluorescence Turn-on Chemosensor for Al(3+)

A study on a new fluorescence turn-on chemosensor specific for Al3+ demonstrates the use of aggregation-induced-emission (AIE) effects combined with complexation capabilities for highly selective and sensitive detection. This research highlights the importance of structural design in developing effective chemosensors for metal ions, with potential applications in environmental monitoring and biological imaging (Gui et al., 2015).

properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO5S/c12-7-5-6(13(16)17)1-2-8(7)18-9-3-4-19-10(9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVOWVUQDYRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid

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